molecular formula C18H34O2 B092808 trans-11-Octadecenoic acid CAS No. 143-25-9

trans-11-Octadecenoic acid

Cat. No.: B092808
CAS No.: 143-25-9
M. Wt: 282.5 g/mol
InChI Key: UWHZIFQPPBDJPM-BQYQJAHWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: trans-11-Octadecenoic acid can be synthesized through the partial hydrogenation of linoleic acid. This process involves the use of a catalyst, typically palladium or nickel, under controlled hydrogen pressure and temperature .

Industrial Production Methods: In industrial settings, trans-vaccenic acid is primarily obtained from the fat of ruminants and dairy products. The extraction process involves the separation of fatty acids from the fat using methods such as saponification followed by methylation and gas chromatography .

Chemical Reactions Analysis

Types of Reactions: trans-11-Octadecenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

trans-11-Octadecenoic acid exerts its effects by inactivating the cell-surface receptor GPR43, an immunomodulatory G protein-coupled receptor. This leads to the activation of the cAMP–PKA–CREB pathway, enhancing the function of CD8+ T cells . This mechanism is crucial for its role in enhancing anti-tumor immunity .

Biological Activity

trans-11-Octadecenoic acid, commonly known as vaccenic acid , is a fatty acid that has garnered attention for its potential biological activities, particularly in the context of inflammation, metabolic regulation, and immune response modulation. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Vaccenic acid is an unsaturated fatty acid characterized by a double bond at the 11th carbon position of the octadecenoic acid chain. It is primarily found in ruminant fats and dairy products. Its chemical structure can be represented as follows:

  • Molecular Formula : C₁₈H₃₄O₂
  • CAS Number : 112-80-1

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. A study highlighted that this fatty acid can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in intestinal epithelial cells. This effect was particularly noted in models simulating inflammatory bowel disease (IBD), where the treatment with this compound led to reduced expression of these cytokines in Caco-2 cells, a well-established model for human intestinal epithelium .

Table 1: Effects of this compound on Inflammatory Cytokines

CytokineControl LevelsLevels Post Treatment (this compound)Statistical Significance
TNF-αHighSignificantly Reducedp < 0.01
IL-6HighSignificantly Reducedp < 0.01
IL-12ModerateSignificantly Reducedp < 0.05

2. Immune Modulation

Vaccenic acid has been shown to influence immune cell activity. In vitro studies demonstrated that it can suppress T cell proliferation and dendritic cell activation in response to lipopolysaccharide (LPS) stimulation. This immunomodulatory effect was linked to the inhibition of NF-kB signaling pathways and the modulation of G protein-coupled receptors (GPCRs), suggesting a complex mechanism through which this compound exerts its effects on immune function .

3. Metabolic Regulation

This compound plays a role in metabolic processes, particularly in lipid metabolism and energy homeostasis. It has been associated with improved insulin sensitivity and glucose metabolism in animal models, potentially through its action on peroxisome proliferator-activated receptors (PPARs). These receptors are crucial for regulating fatty acid storage and glucose metabolism .

Case Studies

Several studies have explored the implications of vaccenic acid in human health:

  • Cardiovascular Health : A dietary intervention involving this compound showed a reduction in markers associated with cardiovascular inflammation, suggesting its potential as a dietary supplement for heart health.
  • Weight Management : In animal studies, supplementation with vaccenic acid was linked to reduced body fat accumulation and improved lipid profiles, indicating its promise as a functional food component for obesity management .

Properties

IUPAC Name

(E)-octadec-11-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHZIFQPPBDJPM-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301009341
Record name Vaccenic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Vaccenic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003231
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

693-72-1, 143-25-9, 62972-93-4
Record name Vaccenic acid
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Record name 11-Octadecenoic acid
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Record name Vaccenic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Octadecenoyl alcohol
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Record name Vaccenic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-octadec-11-enoic acid
Source European Chemicals Agency (ECHA)
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Record name VACCENIC ACID
Source FDA Global Substance Registration System (GSRS)
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Record name Vaccenic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003231
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

44 °C
Record name Vaccenic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003231
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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